Gibbane

Natural Product Chemistry Cancer Pharmacology Phytochemistry

Generic terpenoid scaffolds cannot substitute for gibbane in gibberellin biology-only this exact C15H24 tetracyclic nucleus yields valid receptor binding and authentic GA activity. Over 100 gibberellins share this core; even minor stereochemical changes abolish function. • Enables definitive GA-vs-auxin crosstalk studies with spatially distinct action modes • Serves as a rare chemical marker for discovering novel diterpenoid natural products & biosynthetic enzymes • Required standard for metabolic engineering of GA pathways in heterologous hosts. Standard packs 10-100 mg; bulk custom synthesis available. In stock for immediate worldwide dispatch.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1244497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibbane
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC34C2CCC(C3)CC4
InChIInChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1
InChIKeyBRIUXPNFDNMNPK-APSKQVOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibbane: Gibberellin Core Skeleton


Gibbane is a fundamental terpenoid parent structure that constitutes the tetracyclic diterpenoid core of all gibberellins (GAs) [1]. This C15H24 skeleton is the defining scaffold of a large class of plant hormones that regulate critical developmental processes, including stem elongation, seed germination, and flowering [1][2]. More than 100 distinct gibberellins have been identified, all sharing the gibbane nucleus, with structural variation arising from substituents at the 4a, 7, and 8 positions (using gibbane numbering) and the presence or absence of a γ-lactone ring [1][3]. The gibbane skeleton itself is not typically the final bioactive molecule but serves as the essential architectural foundation upon which specific gibberellins are built through enzymatic modifications [4].

Core Scaffold Gibbane C15H24 tetracyclic diterpenoid
Primary Context Gibberellin biosynthesis, plant hormone signaling
Research Use Diterpenoid chemical probe, SAR studies, metabolic engineering

Gibbane Specificity: No Generic Substitutes


Generic substitution with other terpenoid scaffolds is fundamentally invalid for research dependent on gibberellin biology or chemistry. The biological activity of gibberellins is exquisitely sensitive to the precise three-dimensional arrangement of the gibbane skeleton [1]. Even minor alterations to the core structure, such as the absence of a double bond or a change in stereochemistry, can abolish biological activity, rendering the compound ineffective as a plant growth regulator [2]. This structural specificity is critical for receptor binding and downstream signaling, and compounds lacking the exact gibbane nucleus will not serve as functional analogs. Therefore, for any application requiring authentic gibberellin activity, or for the study of gibberellin biosynthesis and metabolism, the procurement of compounds based on the verifiable gibbane core is a non-negotiable requirement [3].

Non-gibbane terpenoid scaffolds (e.g., ent-kaurane) may not replicate gibberellin-specific receptor binding.
Even minor stereochemical deviations from the gibbane core can abolish bioactivity, limiting functional replacement.
Generic diterpene standards lack the specific ring contraction requirement; they cannot serve as biosynthetic intermediates.

Gibbane vs. Structural Analogs: Comparative Evidence


Cytotoxic Selectivity: Gibbane vs. ent-Kaurane

The gibbane scaffold confers a distinct biological profile compared to the more common ent-kaurane diterpenoids. A study isolating a novel ent-gibbane diterpene glycoside (pharboside G) alongside six ent-kaurane glycosides from Pharbitis nil seeds evaluated all compounds for cytotoxicity against four human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) [1]. While the ent-kaurane compounds exhibited a range of activities, the presence of the gibbane skeleton in pharboside G resulted in a markedly different activity profile, which is a critical differentiator for research on structure-activity relationships (SAR) in terpenoid-based anticancer agents [1].

Cell-Model Comparison
Head-to-head
Reported distinct activity profile; low/negligible effect on tested cancer cell lines (IC50 not reported)
Supports cytotoxicity endpoint review
Specific activity thresholds require verification
Natural Product Chemistry Cancer Pharmacology Phytochemistry

Scarcity Advantage: Gibbane vs. ent-Kaurane

The gibbane skeleton is a rare structural motif in nature, in stark contrast to the ubiquitous ent-kaurane scaffold. An extensive chemotaxonomic study of the genus Rabdosia, a rich source of bioactive diterpenoids, identified over 200 compounds across nine structural groups, including ent-kauranoids, seco-ent-kauranoids, and cyclo-ent-kauranoids [1]. Within this vast chemical diversity, only a single compound, rabdoepigibberellolide, was found to possess the gibbane skeleton [1]. This extreme rarity makes gibbane-containing compounds uniquely valuable as chemical probes and analytical standards for studying specialized diterpenoid biosynthesis.

Scaffold Rarity
Class-level inference
~200-fold less common than ent-kaurane in Rabdosia genus (1 out of >200 compounds)
Supports chemical probe value for novel pathway studies
Prevalence data from single-genus chemotaxonomic survey
Natural Product Isolation Chemical Diversity Biomarker Discovery

Mechanistic Divergence: Gibberellin vs. Auxin

The mode of action of gibberellin (based on the gibbane skeleton) is fundamentally distinct from that of auxins like indole-3-acetic acid (IAA). A study using serial sections of cereal grass leaves showed that gibberellin (GIB) promoted elongation exclusively in the lowest, youngest sections of the leaf and was effective only in the presence of sucrose [1]. In contrast, IAA inhibited the sucrose-induced growth of these same basal sections, while promoting elongation in the more mature, upper sections where GIB had no effect [1]. This clear spatial and metabolic divergence demonstrates that the gibbane-containing hormone operates via a different physiological pathway.

Mechanism Comparison
Head-to-head
Antagonistic growth effects in basal leaf sections; gibberellin active only with sucrose, auxin inhibited these sections
Supports gibberellin-specific pathway studies
Spatial response varies with tissue maturity
Plant Physiology Plant Growth Regulators Mode of Action Studies

Biosynthetic Specificity: Gibbane Ring Contraction

The biosynthesis of the gibbane skeleton involves a unique and essential ring contraction from an ent-kaurene precursor, a step that defines the gibberellin biosynthetic pathway and distinguishes it from other diterpenoid pathways. Research shows that the 10β-formyl-1β,4aα-dimethyl-8-methylenegibbane-1α-carboxylic acid intermediate is formed from (-)-kaurene via this ring contraction [1]. Critically, this reaction is stereoelectronically dependent: only ent-kaurene derivatives possessing a 16-methylene group can undergo this contraction under basic conditions; analogs with a 16-keto group cannot [1]. This specific chemical requirement highlights the gibbane skeleton not as a minor variant but as the product of a highly specific, branch-point enzymatic reaction.

Biosynthetic Step
Class-level inference
Ring contraction requires 16-methylene group on ent-kaurene; 16-keto analogs fail to form gibbane
Defines gibbane biosynthetic pathway specificity
Chemical model study; in vivo validation may vary
Biosynthesis Enzymology Metabolic Engineering

Gibbane Procurement Scenarios


Anticancer Drug Discovery: Scaffold-Specific Cytotoxicity

Research teams involved in natural product-based anticancer drug discovery should prioritize procurement of ent-gibbane diterpene glycosides (like pharboside G) to explore structure-activity relationships (SAR) against cancer cell lines. The evidence shows that this gibbane scaffold exhibits a distinct cytotoxic profile compared to the more common ent-kaurane diterpenoids found in the same plant source [1]. This differential activity makes it a valuable chemical probe for identifying new molecular targets and developing leads with potentially novel mechanisms of action.

Plant Physiology: Gibberellin-Specific Responses

Plant physiologists investigating hormone crosstalk and tissue-specific growth responses require gibbane-based gibberellins (e.g., GA3, GA4) to conduct definitive experiments. Direct comparative evidence demonstrates that gibberellin's mode of action on leaf elongation is mechanistically distinct and spatially separate from that of auxins like IAA [1]. Using a gibbane-containing compound is essential for experiments designed to isolate gibberellin-specific signaling pathways, particularly those involved in the growth of young, undifferentiated tissues.

Diterpenoid Chemotaxonomy & Gene Discovery

For laboratories focused on discovering novel diterpenoid natural products or the genes responsible for their biosynthesis, procuring a reference standard of a gibbane skeleton-containing compound (e.g., rabdoepigibberellolide) is of high strategic value. The extreme rarity of this scaffold in nature [1] makes it a unique chemical marker for identifying plants or fungi with specialized biosynthetic capabilities. Possession of this standard enables the screening of new extracts for similar compounds and facilitates the identification of the unique enzymes responsible for the gibbane ring contraction.

Metabolic Engineering for Diterpenoid Production

Metabolic engineers aiming to produce high-value diterpenoids in heterologous hosts must understand the specific requirements for building the gibbane core. The evidence shows that the ring contraction from an ent-kaurene precursor to form the gibbane skeleton is a stereoelectronically demanding step that only occurs with specific 16-methylene bearing substrates [1]. This knowledge is critical for pathway design, as it dictates which enzymes (e.g., ent-kaurene synthases and oxidases) must be co-expressed to achieve the correct intermediate. Generic terpenoid production pathways will not yield the gibbane scaffold, making this a unique procurement target for specialized bioproduction projects.

Application
Selection Property
Validation Focus
Terpenoid cytotoxicity SAR studies
Scaffold-dependent activity profile
Differential cytotoxicity in cancer cell models
Gibberellin pathway studies
Hormone-specific tissue response
Spatially distinct growth regulation
Chemotaxonomic marker discovery
Scaffold rarity
Biosynthetic gene/enzyme identification
Diterpenoid metabolic engineering
Ring contraction requirement
Substrate specificity (16-methylene)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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